Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane is a complex organosilicon compound that features a boronic ester group. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of both silicon and boron in its structure makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane typically involves the reaction of a halogenated biphenyl derivative with a boronic ester and a trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane undergoes several types of chemical reactions:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different organosilicon derivatives.
Substitution: The silicon and boron groups can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
Boronic Acids: From oxidation of the boronic ester group.
Organosilicon Derivatives: From reduction and substitution reactions.
Scientific Research Applications
Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action for Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with other organic molecules to form new carbon-carbon bonds. The trimethylsilyl group can also participate in various reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Trimethyl[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane: Similar structure but with a different aromatic ring.
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a biphenyl group.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring.
Uniqueness
Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane is unique due to its combination of a biphenyl structure with both boronic ester and trimethylsilyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C21H29BO2Si |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
trimethyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]silane |
InChI |
InChI=1S/C21H29BO2Si/c1-20(2)21(3,4)24-22(23-20)18-12-8-16(9-13-18)17-10-14-19(15-11-17)25(5,6)7/h8-15H,1-7H3 |
InChI Key |
SXCRZLHWCLBISI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.